molecular formula C11H9NO3 B3021047 (2E,4E)-5-(4-nitrophenyl)penta-2,4-dienal CAS No. 49678-09-3

(2E,4E)-5-(4-nitrophenyl)penta-2,4-dienal

Cat. No.: B3021047
CAS No.: 49678-09-3
M. Wt: 203.19 g/mol
InChI Key: BKLWQDSDJBFRDF-ZPUQHVIOSA-N
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Description

Significance of Conjugated Polyenal Systems in Chemical Research

The key significance of these systems stems from their unique electronic and spectroscopic properties. The delocalization of π-electrons across the conjugated backbone decreases the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). fiveable.me This reduced HOMO-LUMO gap allows the molecules to absorb light at longer wavelengths, often in the visible region of the electromagnetic spectrum. fiveable.me Consequently, many conjugated polyenes are colored compounds and form the basis of natural and synthetic dyes and pigments. wikipedia.orgresearchgate.net The extended conjugation is the primary determinant of their light-absorbing properties, giving rise to the yellow, orange, and red colors seen widely in nature. researchgate.net In chemical research, these systems are crucial for studying molecular orbitals, reaction mechanisms like the Wittig reaction, and for applications in materials science. fiveable.me

Structural Features and Electronic Characteristics of the (2E,4E)-Pentadienal Backbone

The backbone of the title compound is a five-carbon chain containing two double bonds in conjugation, terminating in an aldehyde functional group (-CHO), correctly named a pentadienal system. cymitquimica.com The "(2E,4E)" designation in its name refers to the stereochemistry of the molecule, indicating that the substituents around both the C2-C3 and C4-C5 double bonds are on opposite sides (trans configuration).

This conjugated diene structure, with its alternating double bonds, is responsible for the compound's ability to participate in various chemical reactions, including nucleophilic additions and cycloadditions. cymitquimica.com The aldehyde group is electron-withdrawing and can be readily oxidized to a carboxylic acid. chemicalbook.com In α,β-unsaturated carbonyl compounds, resonance effects create partial positive charges on both the carbonyl carbon and the β-carbon, making both sites susceptible to nucleophilic attack. msu.edu In this extended polyenal system, the electronic influence of the aldehyde group is transmitted throughout the conjugated chain.

Role of the 4-Nitrophenyl Substituent in Modulating Molecular Properties and Reactivity

The 4-nitrophenyl group plays a critical role in defining the chemical personality of the molecule. The nitro group (-NO₂) is one of the most powerful electron-withdrawing groups in organic chemistry. wikipedia.orgnumberanalytics.com Its influence is exerted through two primary mechanisms: the inductive effect and the resonance effect (also known as the mesomeric effect). numberanalytics.com

Inductive Effect (-I): Due to the high electronegativity of the nitrogen and oxygen atoms, the nitro group pulls electron density away from the aromatic ring through the sigma (σ) bond framework. numberanalytics.com

Resonance Effect (-M): The nitro group can delocalize the π-electrons from the aromatic ring onto itself. This effect is particularly strong when the nitro group is at the para (or ortho) position relative to the point of attachment, as this allows for direct conjugation with the ring's π-system. quora.com

This strong electron-withdrawing character significantly lowers the electron density of the entire conjugated system, from the phenyl ring through the pentadienal chain. nih.gov This modulation enhances the electrophilicity of the molecule, making it more reactive towards nucleophiles. The presence of the nitro group also deactivates the aromatic ring towards electrophilic substitution, directing incoming electrophiles to the meta position. msu.edunih.gov The combination of an electron-withdrawing group (-NO₂) at one end of a π-conjugated system and another functional group at the other end creates what is known as a "push-pull" system, which can lead to interesting electronic and optical properties. researchgate.net

Electronic Effect of SubstituentExample GroupInfluence on Aromatic Ring Reactivity (towards Electrophiles)
Strongly Activating -NH₂, -OHIncreases reactivity
Moderately Activating -OR, -NHCORIncreases reactivity
Weakly Activating -AlkylIncreases reactivity
Weakly Deactivating -HalogensDecreases reactivity
Strongly Deactivating -NO₂, -CN, -CHO, -CORStrongly decreases reactivity

Contextualization within Broader Academic Investigations of Nitro-Aromatic Conjugated Compounds

Nitro-aromatic compounds represent a vast and important class of industrial chemicals. nih.gov They are foundational materials for the synthesis of a wide array of products, including pharmaceuticals, agrochemicals, and dyes. nih.govnih.gov The chemistry of nitro compounds is rich and diverse, owing to the versatile reactivity of the nitro group itself. nih.gov It can be reduced to form nitroso, oxime, and amino groups, transformations that are fundamental in synthetic chemistry. nih.gov

The study of (2E,4E)-5-(4-nitrophenyl)penta-2,4-dienal fits within the broader academic interest in nitro-aromatic compounds that possess extended conjugation. researchgate.net Research in this area often focuses on understanding structure-activity relationships and how the potent electronic influence of the nitro group is transmitted through different conjugated bridges. researchgate.netresearchgate.net These investigations are crucial for designing molecules with specific electronic, optical, or biological properties. The development of new synthetic methodologies, such as transition metal-catalyzed reactions where the nitro group can act as a leaving group, continues to expand the synthetic utility of these compounds. nih.gov Therefore, molecules like this compound serve as important models and building blocks in the ongoing exploration of nitro chemistry. nih.govwikipedia.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2E,4E)-5-(4-nitrophenyl)penta-2,4-dienal
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
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InChI

InChI=1S/C11H9NO3/c13-9-3-1-2-4-10-5-7-11(8-6-10)12(14)15/h1-9H/b3-1+,4-2+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

BKLWQDSDJBFRDF-ZPUQHVIOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
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Canonical SMILES

C1=CC(=CC=C1C=CC=CC=O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
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Isomeric SMILES

C1=CC(=CC=C1/C=C/C=C/C=O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C11H9NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Record name 5-(4-NITROPHENYL)-2,4-PENTADIENAL
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Molecular Weight

203.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
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Physical Description

5-(4-nitrophenyl)-2,4-pentadienal is a white to orange yellowish powder. (NTP, 1992)
Details National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina.
Record name 5-(4-NITROPHENYL)-2,4-PENTADIENAL
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Solubility

Low solubility (NTP, 1992)
Details National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina.
Record name 5-(4-NITROPHENYL)-2,4-PENTADIENAL
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CAS No.

2608-48-2, 49678-09-3
Record name 5-(4-NITROPHENYL)-2,4-PENTADIENAL
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Record name (2E,4E)-5-(4-Nitrophenyl)-2,4-pentadienal
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Record name 5-(p-Nitrophenyl)-2,4-pentadienal
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Record name 5-(p-Nitrophenyl)-2,4-pentadienal
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Melting Point

223 to 226 °F (NTP, 1992)
Details National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina.
Record name 5-(4-NITROPHENYL)-2,4-PENTADIENAL
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Synthetic Methodologies and Strategies for 2e,4e 5 4 Nitrophenyl Penta 2,4 Dienal

Retrosynthetic Analysis of the (2E,4E)-Pentadienal Framework

A logical retrosynthetic analysis of (2E,4E)-5-(4-nitrophenyl)penta-2,4-dienal suggests a disconnection at the C4-C5 double bond, which points to 4-nitrobenzaldehyde (B150856) and a suitable three-carbon phosphorus ylide or phosphonate (B1237965) ester as key precursors. This disconnection is strategic as it simplifies the molecule into readily available starting materials.

Alternatively, a disconnection at the C2-C3 double bond would lead to cinnamaldehyde (B126680) derivatives and a one-carbon phosphorus reagent. However, the former approach is often preferred as it allows for the construction of the diene system in a more controlled manner. The presence of the aldehyde functionality in the target molecule suggests that it could be introduced in the final step or carried through the synthesis, provided it is compatible with the reaction conditions.

The core of the retrosynthetic strategy revolves around forming the carbon-carbon double bonds with the desired (E,E) stereochemistry. Both the Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction are powerful tools for this purpose, with the choice of reagent and reaction conditions playing a crucial role in determining the stereochemical outcome.

Established Chemical Synthesis Routes

The synthesis of this compound can be effectively achieved using olefination reactions that are well-established in organic synthesis. The Wittig reaction and its modifications, as well as the Horner-Wadsworth-Emmons reaction, are the most prominent methods for the stereoselective formation of alkenes.

Wittig Reaction Methodologies for Stereoselective Diene Formation

The Wittig reaction involves the reaction of a phosphorus ylide with an aldehyde or ketone to form an alkene. libretexts.org For the synthesis of this compound, a stabilized phosphorus ylide is generally preferred to ensure the formation of the thermodynamically more stable (E)-alkene. organic-chemistry.org

The ylide required for the synthesis can be generated from a corresponding phosphonium (B103445) salt, which is typically prepared via the SN2 reaction of triphenylphosphine (B44618) with a suitable alkyl halide. masterorganicchemistry.comlumenlearning.com In this case, 4-nitrobenzyl bromide would be the precursor of choice.

The reaction of 4-nitrobenzyl bromide with triphenylphosphine yields 4-(nitrobenzyl)triphenylphosphonium bromide. wpmucdn.com Subsequent deprotonation of this phosphonium salt with a base generates the corresponding phosphorus ylide. The choice of base is critical and can influence the reactivity and stereoselectivity of the subsequent Wittig reaction. Common bases used for this purpose include sodium hydride, sodium methoxide, and potassium hydroxide (B78521). organic-chemistry.orgwpmucdn.com The presence of the electron-withdrawing nitro group on the phenyl ring increases the acidity of the benzylic protons, facilitating ylide formation.

Table 1: Precursors for Ylide Generation

Precursor Reagent Product
4-Nitrobenzyl bromide Triphenylphosphine 4-(Nitrobenzyl)triphenylphosphonium bromide

The stereochemical outcome of the Wittig reaction is influenced by the nature of the ylide. Stabilized ylides, such as the one derived from 4-nitrobenzyl bromide, generally favor the formation of (E)-alkenes. organic-chemistry.org This is attributed to the thermodynamic stability of the trans-oxaphosphetane intermediate formed during the reaction. pitt.edu

To obtain the desired (2E,4E) stereochemistry, the reaction would involve the condensation of the 4-nitrobenzylidene triphenylphosphorane with a suitable α,β-unsaturated aldehyde, such as acrolein or a protected form thereof. The reaction conditions, including solvent and temperature, can be optimized to maximize the yield and stereoselectivity of the desired (E,E)-diene. While stabilized ylides predominantly give the (E)-isomer, careful purification techniques such as column chromatography or recrystallization may be necessary to isolate the pure (2E,4E)-isomer.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate reaction rates and improve yields in many organic transformations, including the Wittig reaction. numberanalytics.comnih.gov The use of microwave irradiation can significantly reduce reaction times from hours to minutes. numberanalytics.com This is due to efficient and uniform heating of the reaction mixture. nih.gov For the synthesis of this compound, a microwave-assisted Wittig reaction could offer a more efficient and environmentally friendly alternative to conventional heating methods. numberanalytics.com

Table 2: Potential Enhancements for Synthesis

Enhancement Method Advantages
Gram-Scale Synthesis Allows for the production of larger quantities of the target compound.

Horner-Wadsworth-Emmons Reaction Approaches

The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that utilizes phosphonate carbanions. wikipedia.org This reaction often provides excellent (E)-selectivity, particularly with stabilized phosphonates, and the water-soluble phosphate (B84403) byproducts are more easily removed than the triphenylphosphine oxide generated in the Wittig reaction. organic-chemistry.org

For the synthesis of this compound, a suitable phosphonate ester, such as diethyl 4-nitrobenzylphosphonate, would be required. This can be prepared via the Michaelis-Arbuzov reaction between 4-nitrobenzyl bromide and triethyl phosphite.

The phosphonate is then deprotonated with a base, such as sodium hydride or potassium tert-butoxide, to generate the stabilized phosphonate carbanion. This carbanion then reacts with an appropriate α,β-unsaturated aldehyde to yield the desired (2E,4E)-diene. The HWE reaction is renowned for its high (E)-selectivity, making it a highly attractive method for the synthesis of this compound with high stereochemical purity. wikipedia.orgorganic-chemistry.org

Table 3: Comparison of Wittig and HWE Reactions

Feature Wittig Reaction Horner-Wadsworth-Emmons Reaction
Phosphorus Reagent Phosphonium ylide Phosphonate carbanion
Byproduct Triphenylphosphine oxide Water-soluble phosphate ester
(E)-Selectivity Good with stabilized ylides Generally excellent

Condensation Reactions Involving 4-Nitrophenyl Moieties

The Claisen-Schmidt condensation is a cornerstone in the synthesis of α,β-unsaturated aldehydes and ketones, and it provides a direct route to this compound. researchgate.netcardiff.ac.uk This base-catalyzed reaction involves the cross-aldol condensation of an aromatic aldehyde lacking α-hydrogens with an aldehyde or ketone that possesses α-hydrogens. researchgate.net In the context of synthesizing the title compound, 4-nitrobenzaldehyde is reacted with crotonaldehyde (B89634).

The reaction mechanism initiates with the deprotonation of the α-carbon of crotonaldehyde by a base, typically a hydroxide, to form an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of 4-nitrobenzaldehyde. The resulting aldol (B89426) addition product readily undergoes dehydration (elimination of a water molecule) under the reaction conditions to yield the extended conjugated system of this compound. The strong electron-withdrawing nature of the nitro group on the benzaldehyde (B42025) ring can influence the reactivity of the carbonyl group. jocpr.com The choice of base and solvent is crucial for optimizing the yield and minimizing side reactions. While sodium hydroxide in a protic solvent like ethanol (B145695) is common, other bases and solvent systems can be employed to fine-tune the reaction. cardiff.ac.ukmdpi.com

Acid-catalyzed Claisen-Schmidt condensations are also possible, although less common for this specific transformation. oberlin.edu The mechanism in an acidic medium involves the protonation of the carbonyl oxygen of crotonaldehyde, which facilitates enol formation. The enol then attacks the protonated 4-nitrobenzaldehyde.

Reactant 1Reactant 2Catalyst/ConditionsProductNotes
4-NitrobenzaldehydeCrotonaldehydeNaOH, Ethanol, Room TemperatureThis compoundStandard base-catalyzed Claisen-Schmidt condensation.
4-NitrobenzaldehydeCrotonaldehydeAcid catalyst (e.g., H₂SO₄)This compoundAcid-catalyzed variant, proceeds via an enol intermediate.

Palladium-Catalyzed Cross-Coupling Strategies for Aryl Incorporation

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon bonds. wikipedia.org These methods offer a versatile and efficient means to introduce the 4-nitrophenyl group onto a pre-existing five-carbon dienal backbone.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a widely used palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide or triflate. wikipedia.orglibretexts.org For the synthesis of this compound, this typically involves the coupling of 4-nitrophenylboronic acid with a suitable 5-halo-2,4-pentadienal derivative (e.g., 5-bromo-2,4-pentadienal).

The catalytic cycle begins with the oxidative addition of the 5-halopentadienal to a Pd(0) complex. This is followed by transmetalation, where the 4-nitrophenyl group is transferred from the boronic acid to the palladium center. The final step is reductive elimination, which forms the desired product and regenerates the Pd(0) catalyst. libretexts.org The reaction is carried out in the presence of a base, which is essential for the activation of the organoboron species. st-andrews.ac.uk

The choice of palladium catalyst, ligand, and base can significantly impact the reaction's efficiency. vu.nlnih.gov Common catalysts include palladium(II) acetate (B1210297) and tetrakis(triphenylphosphine)palladium(0). researcher.life Phosphine ligands, such as triphenylphosphine or more sterically demanding and electron-rich ligands, are often employed to stabilize the palladium catalyst and promote the key steps of the catalytic cycle. vu.nl

Aryl Boronic AcidHalopentadienalPalladium CatalystLigandBaseSolvent
4-Nitrophenylboronic acid(2E,4E)-5-Bromo-2,4-pentadienalPd(OAc)₂PPh₃K₂CO₃Toluene/Water
4-Nitrophenylboronic acid(2E,4E)-5-Iodo-2,4-pentadienalPd(PPh₃)₄-Na₂CO₃Dioxane/Water
Alternative Palladium-Catalyzed Functionalizations

Beyond the Suzuki-Miyaura coupling, other palladium-catalyzed reactions can be envisioned for the incorporation of the 4-nitrophenyl moiety.

The Heck reaction involves the coupling of an unsaturated halide with an alkene. wikipedia.orgnih.gov In a potential synthetic route to the target molecule, a Heck reaction could be employed to couple 4-iodonitrobenzene with a suitable diene precursor. The reaction typically requires a palladium catalyst and a base. researchgate.net

The Stille reaction utilizes an organotin reagent as the coupling partner for an organic halide. wikipedia.orgorganic-chemistry.org The synthesis of this compound via a Stille coupling would involve the reaction of a 5-halopentadienal with (4-nitrophenyl)tributylstannane in the presence of a palladium catalyst. A key advantage of the Stille reaction is the stability of organostannanes to air and moisture, though the toxicity of tin compounds is a significant drawback. nih.govharvard.eduuwindsor.ca

Chemo- and Regioselective Transformations for this compound Precursors

The synthesis of this compound can also be approached through the functional group manipulation of advanced precursors.

Organocatalytic Oxidation of Precursor Alcohols to Aldehydes

A crucial step in a multi-step synthesis of the target dienal could be the selective oxidation of the corresponding precursor alcohol, (2E,4E)-5-(4-nitrophenyl)penta-2,4-dien-1-ol. Organocatalytic methods, particularly those employing stable nitroxyl (B88944) radicals like 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO), are highly effective for the selective oxidation of primary alcohols to aldehydes without over-oxidation to carboxylic acids. organic-chemistry.orgorgsyn.org

The catalytic cycle for TEMPO-mediated oxidation typically involves a co-oxidant, such as sodium hypochlorite (B82951) (bleach). d-nb.info The active oxidizing species is the N-oxoammonium ion, which is generated from TEMPO. This species selectively oxidizes the alcohol to the aldehyde while being reduced to the hydroxylamine (B1172632). The co-oxidant then reoxidizes the hydroxylamine back to the N-oxoammonium ion, thus regenerating the catalyst. Copper salts can also be used as co-catalysts in aerobic oxidations with TEMPO. researchgate.netresearchgate.net

Precursor AlcoholCatalystCo-oxidantSolventProduct
(2E,4E)-5-(4-nitrophenyl)penta-2,4-dien-1-olTEMPONaOClDichloromethane/WaterThis compound
(2E,4E)-5-(4-nitrophenyl)penta-2,4-dien-1-olTEMPO/CuClO₂ (air)Acetonitrile (B52724)This compound

Isomerization Reactions of Related Dienals

The stereochemistry of the double bonds in this compound is critical to its identity. In synthetic sequences that may produce a mixture of stereoisomers or an undesired isomer, a final isomerization step can be employed to furnish the thermodynamically more stable (2E,4E)-isomer.

Acid-catalyzed isomerization can be an effective method for converting other isomers to the desired (2E,4E) configuration. rsc.orgresearchgate.net The mechanism involves the protonation of the carbonyl oxygen, which allows for rotation around the carbon-carbon single bonds within the conjugated system, followed by deprotonation to yield the more stable trans,trans isomer.

Transition metal catalysts, particularly rhodium complexes, are also known to catalyze the isomerization of dienals. rsc.orgrsc.orgnih.gov These reactions can proceed with high stereoselectivity, providing a powerful tool for controlling the geometry of the final product. nih.gov The specific catalyst and reaction conditions can be tailored to favor the formation of the (2E,4E)-isomer. organic-chemistry.org

Starting IsomerCatalyst/ConditionsProduct
Mixture of isomers of 5-(4-nitrophenyl)penta-2,4-dienalTrace acid (e.g., HCl)This compound
(2Z,4E)-5-(4-nitrophenyl)penta-2,4-dienal[Rh(BINAP)]BF₄This compound

Advanced Purification Techniques and Purity Validation

The purification of this compound to a high degree of purity is critical for its application in further chemical synthesis or biological assays. The extended conjugation and the presence of a polar nitro group and an aldehyde function necessitate a multi-step approach to remove starting materials, byproducts, and isomers.

Chromatographic Methods (e.g., Column Chromatography)

Column chromatography is the cornerstone for the purification of this compound from crude reaction mixtures. The choice of stationary and mobile phases is dictated by the polarity of the compound and its impurities.

Stationary Phase: Silica (B1680970) gel (SiO₂) is the most commonly employed stationary phase for the purification of polar compounds like this compound. The slightly acidic nature of silica gel is generally compatible with the aldehyde functionality. For compounds that may be sensitive to acid, deactivated or neutral alumina (B75360) (Al₂O₃) can be a viable alternative.

Mobile Phase: A gradient elution system is typically favored to achieve optimal separation. The process often starts with a non-polar solvent and gradually increases in polarity by the addition of a more polar solvent. This allows for the elution of non-polar impurities first, followed by the target compound, and finally, the more polar byproducts.

A common mobile phase system for compounds of this nature is a mixture of a non-polar solvent like hexane (B92381) or petroleum ether and a more polar solvent such as ethyl acetate. The purification would commence with a low percentage of ethyl acetate in hexane, with the proportion of ethyl acetate being progressively increased to facilitate the elution of the this compound.

Table 1: Illustrative Column Chromatography Parameters for Purification

ParameterDetails
Stationary Phase Silica Gel (100-200 mesh)
Mobile Phase Gradient of Ethyl Acetate in Hexane (e.g., 5% to 30%)
Elution Monitoring Thin-Layer Chromatography (TLC) with UV visualization
Fraction Collection Fractions collected based on TLC analysis

The progress of the separation is monitored by Thin-Layer Chromatography (TLC), allowing for the identification and collection of fractions containing the pure product.

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment

Once purified by column chromatography, the purity of this compound must be rigorously validated. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful analytical techniques for this purpose.

High-Performance Liquid Chromatography (HPLC):

Reversed-phase HPLC is the preferred method for assessing the purity of polar, non-volatile compounds. In this technique, a non-polar stationary phase is used in conjunction with a polar mobile phase.

Stationary Phase: A C18 (octadecylsilyl) column is a standard choice, offering excellent separation for a wide range of organic molecules.

Mobile Phase: A mixture of water and an organic solvent such as acetonitrile or methanol (B129727) is typically used. The separation can be performed under isocratic (constant mobile phase composition) or gradient (varying mobile phase composition) conditions to achieve the best resolution.

Detection: A UV-Vis detector is highly effective due to the presence of the chromophoric nitrophenyl and conjugated dienal systems in the molecule, which absorb strongly in the UV region.

The purity is determined by integrating the area of the peak corresponding to this compound and expressing it as a percentage of the total area of all observed peaks in the chromatogram.

Table 2: Hypothetical HPLC Parameters for Purity Assessment

ParameterDetails
Column C18 (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v)
Flow Rate 1.0 mL/min
Detection UV at a specific wavelength (e.g., 254 nm or 320 nm)
Injection Volume 10 µL

Gas Chromatography-Mass Spectrometry (GC-MS):

For compounds that are thermally stable and sufficiently volatile, GC-MS provides both purity information and structural confirmation. The sample is vaporized and separated on a capillary column, and the eluted components are then analyzed by a mass spectrometer.

Column: A capillary column with a non-polar or medium-polarity stationary phase (e.g., 5% phenyl polysiloxane) is generally suitable.

Carrier Gas: Helium is the most common carrier gas.

Temperature Program: A temperature gradient is employed, starting at a lower temperature and ramping up to a higher temperature to ensure the separation of compounds with different boiling points.

Mass Spectrometry: The mass spectrometer fragments the eluted molecules, producing a unique mass spectrum that serves as a "fingerprint" for the compound, confirming its identity. The purity is assessed by the relative area of the chromatographic peak.

The combination of retention time from the gas chromatograph and the mass spectrum from the mass spectrometer provides a high level of confidence in both the identity and purity of the analyte.

Advanced Spectroscopic Characterization and Electronic Structure Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the elucidation of the molecular structure of (2E,4E)-5-(4-nitrophenyl)penta-2,4-dienal in solution. By analyzing the chemical shifts and coupling constants of both proton (¹H) and carbon-13 (¹³C) nuclei, a definitive confirmation of its structure and stereochemistry can be achieved.

¹H and ¹³C NMR for Structural Confirmation and Stereochemical Assignment

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aldehydic proton, the vinylic protons of the pentadienal chain, and the aromatic protons of the nitrophenyl group. The stereochemistry of the double bonds, designated as (2E,4E), is confirmed by the magnitude of the coupling constants (J-values) between the vinylic protons. For trans-alkenes, these coupling constants are typically in the range of 12-18 Hz, a clear indicator of the E-configuration.

The ¹³C NMR spectrum provides complementary information, with signals for the carbonyl carbon of the aldehyde, the sp²-hybridized carbons of the dienal chain and the aromatic ring, and the carbon atoms of the nitro group. The chemical shifts of these carbons are indicative of their electronic environment within the molecule.

Investigation of Proton and Carbon Chemical Shifts to Confirm Conjugation

The extended conjugation in this compound significantly influences the chemical shifts of the protons and carbons along the dienal chain. This conjugation leads to a delocalization of π-electron density, which generally results in a deshielding effect on the vinylic protons and carbons, causing them to resonate at higher chemical shifts (downfield) compared to non-conjugated systems. The aldehydic proton is also expected to be significantly deshielded due to both the electronegativity of the oxygen atom and the anisotropic effect of the carbonyl group.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound

Proton Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
Aldehydic H 9.5 - 9.7 d ~7-8
Vinylic H (α to CHO) 6.1 - 6.3 dd ~15, ~7-8
Vinylic H (β to CHO) 7.2 - 7.4 m -
Vinylic H (γ to CHO) 6.9 - 7.1 m -
Vinylic H (δ to CHO) 7.0 - 7.2 d ~15
Aromatic H (ortho to NO₂) 8.1 - 8.3 d ~8-9

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (δ, ppm)
Aldehydic C=O 190 - 195
Vinylic C (α to CHO) 128 - 132
Vinylic C (β to CHO) 150 - 155
Vinylic C (γ to CHO) 125 - 130
Vinylic C (δ to CHO) 145 - 150
Aromatic C (ipso to dienal) 140 - 145
Aromatic C (ortho to NO₂) 128 - 132
Aromatic C (meta to NO₂) 123 - 127

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, offers valuable insights into the functional groups and the nature of the conjugated system in this compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Aldehyde and Nitro Group Identification

The FT-IR spectrum of this compound is characterized by specific absorption bands that confirm the presence of its key functional groups. A strong, sharp absorption band is expected in the region of 1680-1705 cm⁻¹ corresponding to the C=O stretching vibration of the conjugated aldehyde. The presence of the nitro group (NO₂) will be evidenced by two strong absorption bands: one for the asymmetric stretching vibration around 1510-1560 cm⁻¹ and another for the symmetric stretching vibration near 1345-1385 cm⁻¹. The C=C stretching vibrations of the dienal and the aromatic ring will appear in the 1500-1650 cm⁻¹ region.

Table 3: Characteristic FT-IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Predicted Frequency (cm⁻¹)
Aldehyde (C=O) Stretch 1680 - 1705
Nitro (NO₂) Asymmetric Stretch 1510 - 1560
Nitro (NO₂) Symmetric Stretch 1345 - 1385
Alkene (C=C) Stretch 1580 - 1640

Raman Spectroscopy for Conjugated System Analysis

Raman spectroscopy is particularly well-suited for analyzing the conjugated π-system of this compound. The C=C stretching modes of the polyene chain, which are often strong and sharp in the Raman spectrum, provide information about the extent of conjugation. The intense Raman scattering associated with these modes is a direct consequence of the large change in polarizability during the vibration of the delocalized π-electron system. The position and intensity of these bands can be sensitive to the conformation and electronic structure of the conjugated backbone.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is employed to investigate the electronic transitions within the molecule. The extended π-conjugated system of this compound, which includes the dinitrophenyl ring, the dienal chain, and the aldehyde group, is expected to give rise to strong absorption in the UV-Vis region. The primary absorption band, corresponding to a π → π* electronic transition, is anticipated to have a high molar absorptivity (ε). The wavelength of maximum absorption (λ_max) is influenced by the length of the conjugated system and the presence of the electron-withdrawing nitro group and the aldehyde group, which can extend the conjugation and shift the absorption to longer wavelengths (a bathochromic or red shift). A weaker n → π* transition, associated with the non-bonding electrons of the carbonyl oxygen, may also be observed at a longer wavelength.

Analysis of π→π* Electronic Transitions within the Extended Conjugation

The electronic absorption spectrum of molecules with extensive networks of alternating single and multiple bonds, such as this compound, is dominated by π→π* transitions. These transitions involve the promotion of an electron from a bonding (π) or non-bonding (n) molecular orbital to an anti-bonding (π*) molecular orbital. In conjugated systems, the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is reduced as the extent of conjugation increases. This reduction in the energy gap leads to the absorption of light at longer wavelengths, often extending into the visible region of the electromagnetic spectrum.

For this compound, the π-electron delocalization spans the entire molecule, from the 4-nitrophenyl group across the pentadienal chain. This extensive conjugation is the primary determinant of its characteristic color and UV-Vis absorption profile. The major absorption band observed for this compound can be attributed to a π→π* transition, which is typically intense.

Correlation of Absorption Maxima with Electronic Properties of the 4-Nitrophenyl Group

The electronic properties of the 4-nitrophenyl group exert a significant influence on the absorption maxima (λmax) of this compound. The nitro group (-NO₂) is a potent electron-withdrawing group due to both the inductive effect of the electronegative nitrogen and oxygen atoms and the resonance effect, which delocalizes the π-electrons of the benzene (B151609) ring.

This strong electron-withdrawing nature of the nitro group affects the energy levels of the molecular orbitals involved in the electronic transitions. Specifically, it lowers the energy of the LUMO more than the HOMO. This decrease in the HOMO-LUMO energy gap results in a bathochromic shift (a shift to longer wavelengths) of the absorption maximum compared to an unsubstituted or electron-donating group substituted phenylpentadienal. The presence of the nitro group, therefore, is crucial in tuning the electronic and optical properties of the molecule.

High-Resolution Mass Spectrometry for Exact Mass Determination and Fragmentation Pattern Analysis

High-resolution mass spectrometry (HRMS) is an indispensable tool for the precise determination of the elemental composition of a molecule and for elucidating its structure through the analysis of fragmentation patterns. For this compound, HRMS would provide the exact mass, confirming its molecular formula of C₁₁H₉NO₃.

The fragmentation pattern in electron ionization mass spectrometry (EI-MS) of this compound is predicted to exhibit characteristic losses related to its functional groups. The extended conjugation and the presence of the aromatic ring would likely lead to a relatively stable molecular ion peak.

Key fragmentation pathways for aldehydes often involve the loss of a hydrogen atom (M-1) or the formyl group (M-29). For aromatic aldehydes, the loss of the aldehyde functionality can lead to the formation of a stable phenyl cation.

The nitro group also directs specific fragmentation pathways. Common fragmentations for nitroaromatic compounds include the loss of NO₂ (M-46) and NO (M-30). The fragmentation of the pentadienal chain could also occur, leading to a series of smaller charged fragments.

A hypothetical fragmentation table based on the general fragmentation patterns of similar compounds is presented below:

Fragment Ion Proposed Structure/Loss m/z (Nominal)
[M]⁺Molecular Ion (C₁₁H₉NO₃)⁺203
[M-H]⁺Loss of a hydrogen radical202
[M-CHO]⁺Loss of the formyl group174
[M-NO]⁺Loss of nitric oxide173
[M-NO₂]⁺Loss of nitrogen dioxide157
[C₆H₄NO₂]⁺4-Nitrophenyl cation122
[C₆H₅]⁺Phenyl cation (from further fragmentation)77

This table represents predicted fragmentation patterns based on known fragmentation of similar chemical structures and requires experimental verification for this compound.

Mechanistic Insights into Reactivity and Chemical Transformations of 2e,4e 5 4 Nitrophenyl Penta 2,4 Dienal

Reactivity of the Aldehyde Functional Group

The aldehyde group is one of the primary sites of reactivity in the molecule. Its electrophilic carbon is susceptible to nucleophilic attack, and the adjacent hydrogen allows for facile oxidation.

The reduction of α,β-unsaturated aldehydes such as (2E,4E)-5-(4-nitrophenyl)penta-2,4-dienal presents a challenge of chemoselectivity. The primary points of reactivity for a reducing agent are the aldehyde carbonyl group (C1) and the extended conjugated system (C3 and C5). Sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent capable of reducing aldehydes to primary alcohols. However, in conjugated systems, competition between direct 1,2-addition across the carbonyl and 1,4- or 1,6-conjugate addition across the diene system is a critical consideration. sci-hub.se

Generally, NaBH₄ favors 1,2-reduction of conjugated aldehydes, yielding the corresponding allylic alcohol. rsc.org However, studies have shown that the reduction of conjugated aldehydes and ketones with sodium borohydride can lead to significant amounts of the fully saturated alcohol products, indicating that reduction of the carbon-carbon double bonds is a competing process. sci-hub.se The reaction solvent and temperature can significantly influence this selectivity. For instance, using a solvent mixture like methanol (B129727)/dichloromethane at low temperatures (−78 °C) can enhance the chemoselectivity for the aldehyde group over other reducible functionalities. researchgate.net

A specific method for achieving high selectivity in the 1,2-reduction of α,β-unsaturated aldehydes is the Luche reduction, which employs NaBH₄ in the presence of a lanthanide salt, typically cerium(III) chloride (CeCl₃), in a protic solvent like methanol. This combination increases the electrophilicity of the carbonyl carbon and softens the hydride agent, strongly favoring the formation of the allylic alcohol, (2E,4E)-5-(4-nitrophenyl)penta-2,4-dien-1-ol, while minimizing conjugate addition.

Potential Reduction Pathways for this compound
Reagent/ConditionsPrimary ProductReaction Type
NaBH₄, CeCl₃ (Luche Reduction)(2E,4E)-5-(4-nitrophenyl)penta-2,4-dien-1-olSelective 1,2-Reduction
NaBH₄ (standard conditions)Mixture of allylic and saturated alcoholsMixed 1,2- and Conjugate Reduction
H₂, Pd/C5-(4-aminophenyl)pentan-1-olComplete Reduction/Hydrogenation

Aldehydes are readily oxidized to carboxylic acids, and the aldehyde proton in this compound makes it susceptible to this transformation. libretexts.org A variety of oxidizing agents can effect this conversion, though care must be taken to preserve the integrity of the conjugated double bonds and the nitro group.

Strong oxidants like potassium permanganate (B83412) (KMnO₄) or chromic acid (Jones reagent, CrO₃ in aqueous acid) are effective for oxidizing aldehydes to carboxylic acids. libretexts.org However, these harsh conditions can potentially lead to cleavage of the carbon-carbon double bonds. Milder, more selective reagents are often preferred.

Reagents such as Oxone (potassium peroxymonosulfate) provide an efficient and mild alternative for the oxidation of aldehydes to carboxylic acids, often avoiding side reactions with other functional groups. organic-chemistry.org Another effective method is the use of N-hydroxyphthalimide (NHPI) as an organocatalyst with oxygen as the terminal oxidant, which allows for the aerobic oxidation of α,β-unsaturated aldehydes under mild conditions. organic-chemistry.org The successful oxidation of the aldehyde yields (2E,4E)-5-(4-nitrophenyl)penta-2,4-dienoic acid, a valuable derivative for further synthetic applications.

Oxidizing Agents for Converting Aldehyde to Carboxylic Acid
ReagentTypical ConditionsSelectivity Notes
Jones Reagent (CrO₃/H₂SO₄)Acetone, 0°C to RTStrong oxidant; risk of over-oxidation or side reactions. libretexts.org
Potassium Permanganate (KMnO₄)Basic, aqueousStrong oxidant; can cleave C=C bonds.
Oxone (2KHSO₅·KHSO₄·K₂SO₄)Aqueous/organic solventMild and efficient; generally preserves double bonds. organic-chemistry.org
N-Hydroxyphthalimide (NHPI)/O₂Organic solvent, RTOrganocatalytic, aerobic oxidation; mild conditions. organic-chemistry.org

Under acid catalysis, aldehydes can undergo self-condensation or polymerization reactions. youtube.com For this compound, the presence of the extended conjugated system provides a pathway for cationic polymerization.

The mechanism is initiated by the protonation of the carbonyl oxygen by an acid catalyst. This step significantly increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack. In the context of polymerization, the π-bond of the diene system of a second monomer molecule can act as the nucleophile, attacking the activated carbonyl carbon of the first monomer. This process forms a new carbon-carbon bond and propagates the polymer chain, with the positive charge being transferred to the newly added unit. The resulting polymer would feature a polyacetal-like backbone with pendant 4-nitrophenylvinyl side chains. The degree of polymerization and the structure of the resulting material are dependent on the specific catalyst used and the reaction conditions. google.com

Reactivity of the Conjugated Dienal System

The conjugated diene is a key structural motif that enables participation in pericyclic reactions, a class of concerted reactions that proceed through a cyclic transition state.

The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring. wikipedia.org The versatile structure of this compound allows it to function as either the 4π-electron component (the diene) or the 2π-electron component (the dienophile).

As a Dienophile: The α,β-unsaturated aldehyde moiety is an electron-deficient π-system due to the electron-withdrawing nature of the carbonyl group. This makes it an excellent dienophile for reactions with electron-rich dienes (e.g., cyclopentadiene (B3395910) or 2,3-dimethyl-1,3-butadiene). The reaction rate is enhanced by the presence of the electron-withdrawing aldehyde group. masterorganicchemistry.com The reaction with a symmetric diene like cyclopentadiene would yield a bicyclic adduct with well-defined stereochemistry, typically favoring the endo product.

As a Diene: The C2-C5 portion of the molecule constitutes a conjugated diene system. This system is substituted with an electron-withdrawing 4-nitrophenyl group at one terminus and is part of the larger dienal structure. As an electron-poor diene, it is best suited for inverse-electron-demand Diels-Alder reactions with electron-rich dienophiles, such as vinyl ethers or enamines.

Diels-Alder Reactivity of this compound
Role of CompoundExample Reaction PartnerReaction TypeExpected Product
DienophileCyclopentadiene (electron-rich diene)Normal-Demand Diels-AlderBicyclic Aldehyde Adduct
DieneEthyl vinyl ether (electron-rich dienophile)Inverse-Electron-Demand Diels-AlderSubstituted Dihydropyran Derivative

Electrocyclic reactions are intramolecular, concerted pericyclic processes that involve the formation of a σ-bond between the termini of a conjugated π-system, resulting in a cyclic product. libretexts.org The diene portion of this compound is a 4π-electron system, which can undergo electrocyclic ring closure to form a substituted cyclobutene (B1205218).

The stereochemical outcome of this reaction is governed by the Woodward-Hoffmann rules and is dependent on whether the reaction is induced by heat (thermal conditions) or by ultraviolet light (photochemical conditions). libretexts.org

Thermal Conditions: For a 4π-electron system, the reaction proceeds through a conrotatory motion of the terminal p-orbitals. This means the substituents at the ends of the diene system rotate in the same direction (both clockwise or both counter-clockwise) during ring closure.

Photochemical Conditions: Upon UV irradiation, an electron is promoted from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO), changing the symmetry of the frontier orbital. openstax.org For a 4π-electron system in its excited state, the ring closure occurs via a disrotatory motion, where the terminal groups rotate in opposite directions. masterorganicchemistry.comjove.com

These distinct stereochemical pathways lead to the formation of different diastereomeric cyclobutene products, providing a method for stereocontrol in synthesis.

Stereochemical Rules for 4π Electrocyclic Reactions
ConditionNumber of π ElectronsMode of Ring Closure
Thermal (Heat, Δ)4n (e.g., 4)Conrotatory masterorganicchemistry.com
Photochemical (Light, hν)4n (e.g., 4)Disrotatory openstax.org

Nucleophilic Addition to the Dienal System

The extended π-conjugated system of this compound, which includes an aldehyde functional group and a dienyl chain, presents multiple electrophilic sites susceptible to nucleophilic attack. The primary sites for nucleophilic addition are the carbonyl carbon (C1) and the β (C3) and δ (C5) carbons of the dienal system. The reactivity at these positions is a consequence of resonance effects that delocalize the electron density across the molecule.

Direct nucleophilic attack (a 1,2-addition) can occur at the electrophilic carbonyl carbon. Alternatively, conjugate addition (1,4- or 1,6-addition) can take place at the β- or δ-carbons, respectively. The specific pathway taken by a nucleophile is influenced by factors such as the nature of the nucleophile (hard vs. soft nucleophiles), reaction conditions, and steric hindrance. Hard nucleophiles, such as organolithium reagents, tend to favor 1,2-addition at the carbonyl carbon. In contrast, softer nucleophiles, like cuprates or thiols, typically favor conjugate addition. The presence of an electron-withdrawing group, such as the 4-nitrophenyl moiety, enhances the electrophilicity of the entire conjugated system, making conjugate additions more favorable. quora.com

Influence of the 4-Nitrophenyl Moiety on Electrophilicity and Reactive Sites

The 4-nitrophenyl group exerts a profound influence on the reactivity of the dienal system through its strong electron-withdrawing nature. This effect is mediated by both inductive (-I) and resonance (-R) effects, which pull electron density away from the penta-2,4-dienal chain and toward the aromatic ring. vaia.comvaia.com

This withdrawal of electron density significantly increases the electrophilicity of the entire conjugated system. The carbonyl carbon becomes more electron-deficient and thus more susceptible to nucleophilic attack. vaia.com Furthermore, the electron-withdrawing effect extends through the conjugated diene, enhancing the partial positive charge on the β- and δ-carbons. This heightened electrophilicity makes the molecule more reactive towards nucleophiles compared to analogous compounds lacking the nitro group or possessing electron-donating substituents. vaia.comnih.gov Studies on substituted benzaldehydes have quantified this effect, demonstrating a clear correlation between the electronic nature of the substituent and the compound's electrophilicity. researchgate.net

Table 1: Relative Electrophilicity of para-Substituted Aldehydes (Illustrative)
Substituent (at para-position)Electronic EffectRelative Electrophilicity of Carbonyl Carbon
-NO₂Strongly Electron-WithdrawingHigh
-HNeutralModerate
-OCH₃Electron-DonatingLow

This table illustrates the general principle that electron-withdrawing groups like the nitro group increase the electrophilicity of the carbonyl carbon in aromatic aldehydes, making them more reactive toward nucleophiles. vaia.comvaia.com

Photochemical Reactivity and Light-Induced Transformations

While specific photochemical studies on this compound are not extensively documented, its structural features—a conjugated polyene system linked to a nitroaromatic chromophore—suggest a rich and complex photochemical reactivity. Upon absorption of ultraviolet or visible light, conjugated polyenes can undergo several transformations. nsf.gov

One of the most common photochemical reactions for polyenes is E/Z (cis/trans) isomerization around the carbon-carbon double bonds. nih.gov Irradiation can provide the energy to overcome the rotational barrier of the π-bonds, leading to a photostationary state of isomers. For this compound, this could result in the formation of other stereoisomers.

Another potential pathway is electrocyclic reaction, a pericyclic reaction that can occur upon irradiation. The conjugated diene system could undergo ring closure to form cyclobutene derivatives. Furthermore, intermolecular [2+2] photocycloaddition reactions between two molecules of the dienal could occur, leading to the formation of cyclobutane (B1203170) dimers, a reaction observed in similar α,β-unsaturated systems. nih.gov The presence of the nitrophenyl group may also introduce other photochemical pathways, such as intramolecular electron transfer upon excitation. chemrxiv.orgresearchgate.net

Redox Chemistry and Biological Interactions (Excluding Clinical Studies)

The redox chemistry of this compound is dominated by the nitroaromatic moiety, which is known to undergo reductive metabolism in biological systems. nih.gov

In biological environments, nitroaromatic compounds can be reduced by flavoenzymes, such as NADPH-cytochrome P450 reductase (POR). nih.govproteopedia.orgwikipedia.org This process typically involves a single-electron transfer from the enzyme's flavin cofactor to the nitro group, generating a nitro anion radical (ArNO₂⁻•). nih.gov

Under aerobic conditions, this highly reactive radical can rapidly transfer the electron to molecular oxygen (O₂) to form a superoxide (B77818) radical (O₂⁻•), while regenerating the parent nitroaromatic compound. This process, known as redox cycling, can be repeated multiple times, leading to the catalytic generation of significant amounts of reactive oxygen species (ROS), including superoxide and subsequently hydrogen peroxide (H₂O₂) and hydroxyl radicals (•OH). researchgate.netnih.govnih.gov This futile cycle of reduction and re-oxidation can induce oxidative stress within cells. The rate of this enzymatic reduction is directly related to the one-electron reduction potential of the nitroaromatic compound. nih.gov

Table 2: Kinetic Parameters for Nitrofurantoin-Induced H₂O₂ Production by Rat Cytochrome P450 Reductase
ParameterValue
Km (μM)318.3 ± 67.9
Vmax (nmol H₂O₂/mg protein/min)650.7 ± 95.8

Data adapted from a study on the redox-active antibiotic nitrofurantoin, illustrating the capacity of a nitroaromatic compound to generate ROS via cytochrome P450 reductase. nih.gov Similar mechanisms are expected for this compound.

The fundamental event in the biological redox chemistry of this compound is single-electron transfer. In model biological environments, which can be mimicked by chemical reductants or electrochemical systems, the nitro group acts as an efficient electron acceptor. The initial reduction product is the nitro anion radical.

The mechanism of this reduction is often described by an "outer-sphere" electron transfer model, where the electron moves from a donor (like a flavin semiquinone in an enzyme) to the nitroaromatic acceptor without the formation of a covalent bond. nih.gov The feasibility and rate of this electron transfer are governed by the difference in redox potentials between the electron donor and the acceptor. Nitroaromatic compounds are systematically reduced by flavoenzymes, and the efficiency of this process correlates with their one-electron reduction potential (E¹₇). nih.govnih.gov Once formed, the nitro anion radical is a key intermediate that can undergo further reduction to nitroso, hydroxylamine (B1172632), and ultimately amine derivatives, or it can participate in the redox cycling described above. researchgate.net

Derivatization and Analogue Synthesis for Structure Property Relationship Studies

Synthesis of Variously Substituted (2E,4E)-5-Aryl-penta-2,4-dienal Analogues

The synthesis of analogues of (2E,4E)-5-(4-nitrophenyl)penta-2,4-dienal, where the 4-nitrophenyl group is replaced by other substituted aryl moieties, allows for a systematic investigation into how the electronic nature of the aromatic ring influences the properties of the extended π-conjugated system. The Claisen-Schmidt condensation is a cornerstone reaction for these syntheses, typically involving the base-catalyzed reaction of a substituted benzaldehyde (B42025) with acetaldehyde (B116499) or another suitable carbonyl compound to build the pentadienal chain. cardiff.ac.uk This method's versatility allows for the incorporation of a wide array of substituents on the aromatic ring.

The introduction of various electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) onto the terminal phenyl ring significantly modulates the electronic properties of the pentadienal system. The parent compound features a strong electron-withdrawing nitro group (-NO₂). chemrevlett.com Analogues can be synthesized using substituted benzaldehydes bearing other EWGs such as cyano (-CN), trifluoromethyl (-CF₃), or additional nitro groups. Conversely, EDGs like methoxy (B1213986) (-OCH₃), ethoxy (-OC₂H₅), or dimethylamino (-N(CH₃)₂) can be introduced to increase the electron density within the conjugated system. chemrevlett.com

The synthesis of these analogues is generally achieved through condensation reactions. For instance, the reaction of 4-methoxybenzaldehyde (B44291) with acetaldehyde in the presence of a base would yield the corresponding methoxy-substituted pentadienal. The electronic effect of these substituents can be systematically studied by comparing the chemical reactivity, spectroscopic data (e.g., UV-Vis absorption maxima), and other physicochemical properties of the resulting analogues.

Table 1: Examples of Substituted 5-Aryl-penta-2,4-dienal Analogues This table is illustrative and based on common synthetic transformations.

Substituent (X) on Aryl RingSubstituent TypeExpected Aldehyde Precursor
-OCH₃Electron-Donating4-Methoxybenzaldehyde
-N(CH₃)₂Electron-Donating4-(Dimethylamino)benzaldehyde
-HNeutralBenzaldehyde
-ClElectron-Withdrawing4-Chlorobenzaldehyde
-CNElectron-Withdrawing4-Cyanobenzaldehyde
-NO₂Electron-Withdrawing4-Nitrobenzaldehyde (B150856)

Introduction of Halogenated and Alkyl/Alkoxy Groups

Halogen atoms (F, Cl, Br) serve as interesting substituents due to their dual electronic nature, exhibiting inductive electron withdrawal and resonance electron donation. Alkyl and alkoxy groups are classic electron-donating substituents. The synthesis of analogues featuring these groups provides insight into the interplay of steric and electronic effects on the molecule's properties.

Synthetic routes to these compounds follow established condensation methodologies. For example, (2E,4E)-1-(1-(4-Fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-5-phenylpenta-2,4-dien-1-one has been synthesized in high yield (92%) via a Claisen-Schmidt condensation, demonstrating the feasibility of incorporating halogenated aryl groups. cardiff.ac.uk Similarly, analogues with chloro substituents, such as (2E,4E)-1-(1-(2-Chloro-4-nitrophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-5-phenylpenta-2,4-dien-1-one, have also been successfully prepared. cardiff.ac.uk Alkoxy-substituted chalcones, which are structurally related, are readily synthesized from the corresponding alkoxy-substituted benzaldehydes, indicating that similar pentadienal analogues are accessible. chemrevlett.com

Table 2: Halogenated and Alkoxy Analogues from Related Syntheses Based on reported syntheses of structurally similar dienones and chalcones.

Compound ClassSubstituent on Aryl RingReference
Dien-1-one4-Fluoro cardiff.ac.uk
Dien-1-one2-Chloro-4-nitro cardiff.ac.uk
Chalcone (B49325)4-Methoxy chemrevlett.com
Chalcone4-Ethoxy chemrevlett.com
Chalcone4-Chloro chemrevlett.com

Modification of the Aldehyde Functionality to Yield Diverse Derivatives

The aldehyde group in this compound is a versatile functional handle for a wide range of chemical transformations, primarily involving nucleophilic addition to the carbonyl carbon. masterorganicchemistry.com These reactions allow for the conversion of the aldehyde into other functional groups, leading to a diverse library of derivatives.

A prominent reaction is the formation of imines, or Schiff bases, through condensation with primary amines. libretexts.org This acid-catalyzed reaction eliminates a molecule of water and forms a C=N double bond. Similarly, reactions with other amine derivatives yield stable, often crystalline, products that are useful for characterization. libretexts.org For instance, reaction with hydroxylamine (B1172632) produces an oxime, reaction with hydrazine (B178648) yields a hydrazone, and reaction with semicarbazide (B1199961) affords a semicarbazone. These addition-elimination reactions expand the molecular diversity and introduce new physicochemical properties. libretexts.org

Table 3: Potential Derivatives from Aldehyde Modification

ReagentDerivative ClassGeneral Structure of Functional Group
Primary Amine (R-NH₂)Imine (Schiff Base)-CH=N-R
Hydroxylamine (NH₂OH)Oxime-CH=N-OH
Hydrazine (NH₂NH₂)Hydrazone-CH=N-NH₂
2,4-Dinitrophenylhydrazine2,4-Dinitrophenylhydrazone-CH=N-NH-C₆H₃(NO₂)₂
Semicarbazide (NH₂NHC(O)NH₂)Semicarbazone-CH=N-NH-C(O)NH₂

Construction of Heterocyclic Systems Incorporating the this compound Scaffold

The conjugated diene and aldehyde functionalities of this compound make it an excellent precursor for the synthesis of various heterocyclic compounds. The electron-deficient nature of the π-system, enhanced by the terminal nitro group, facilitates cyclization reactions with appropriate binucleophiles.

Chalcones, or 1,3-diaryl-2-propen-1-ones, are important synthetic intermediates. While the target compound is a pentadienal, it can be used to synthesize extended chalcone analogues, specifically 1-aryl-5-(4-nitrophenyl)penta-2,4-dien-1-ones. This is achieved through a base-catalyzed Claisen-Schmidt condensation between this compound and a substituted acetophenone. cardiff.ac.ukchemrevlett.com

The reaction involves the formation of an enolate from the acetophenone, which then acts as a nucleophile, attacking the aldehyde carbonyl carbon of the pentadienal. Subsequent dehydration yields the extended, conjugated dienone system. This methodology allows for the synthesis of a diverse array of chalcone analogues by varying the substituents on the acetophenone. These chalcone derivatives are themselves valuable precursors for synthesizing various nitrogen- and sulfur-containing heterocycles, such as pyrimidines, pyrazolines, and isoxazoles. researchgate.net

Table 4: Representative Chalcone Analogues from this compound Illustrative examples of potential synthetic products.

Acetophenone ReactantResulting Chalcone Analogue Name
Acetophenone1-Phenyl-5-(4-nitrophenyl)penta-2,4-dien-1-one
4'-Methylacetophenone1-(4-Methylphenyl)-5-(4-nitrophenyl)penta-2,4-dien-1-one
4'-Methoxyacetophenone1-(4-Methoxyphenyl)-5-(4-nitrophenyl)penta-2,4-dien-1-one
4'-Chloroacetophenone1-(4-Chlorophenyl)-5-(4-nitrophenyl)penta-2,4-dien-1-one

Derivatization from Pyridine (B92270) Ring Cleavage Products

While the construction of heterocyclic rings from acyclic precursors like pentadienals is a common synthetic strategy, the reverse—the formation of such acyclic systems from the cleavage of heterocyclic rings—is a less conventional but viable approach. Specifically, pyridinium (B92312) ring-opening reactions have been developed to generate complex, functionalized diene structures.

One such reported method involves a pyridinium anionic ring-opening reaction. This strategy has been successfully applied to the stereodivergent synthesis of natural products by converting a quaternized pyridine into isomerically pure conjugated bromodiene esters in a practical three-step sequence. rsc.org This demonstrates that the pentadiene scaffold can be accessed through the controlled cleavage and functionalization of a pyridine ring. Although a niche methodology, it represents a powerful tool for creating highly substituted diene systems that might be difficult to access through traditional condensation chemistry. This ring-opening cascade provides an alternative synthetic entry point to the core structure of this compound and its analogues.

Comprehensive Structure-Property Relationship Investigations of this compound Derivatives

A thorough review of available scientific literature reveals a notable scarcity of comprehensive studies focused on the systematic derivatization and analogue synthesis of this compound for the purpose of establishing detailed structure-property relationships. While the parent compound is recognized for its conjugated system and potential applications in materials science, dedicated research programs detailing the synthesis of a wide array of its derivatives and the subsequent impact on their physicochemical properties are not readily found in published academic papers.

The inherent structure of this compound, featuring a nitrophenyl group as an electron acceptor and a pentadienal moiety as a conjugated bridge, suggests its potential as a scaffold for developing materials with interesting optical and electronic properties. Theoretical explorations and studies on analogous compounds indicate that systematic modifications at key positions could significantly modulate these characteristics.

Potential, yet underexplored, avenues for derivatization would logically include:

Modification of the Aldehyde Group: Conversion of the aldehyde to other functional groups such as oximes, hydrazones, or Schiff bases could be explored to investigate the influence on the compound's electronic and biological properties.

Alterations to the Phenyl Ring: Introducing various substituents on the phenyl ring, in addition to the nitro group, would allow for a fine-tuning of the electron-withdrawing or electron-donating nature of this part of the molecule.

Changes to the Polyene Chain: Modifications to the length or rigidity of the penta-2,4-dienal backbone could be investigated to understand their effect on the extent of π-conjugation and, consequently, the spectroscopic properties of the resulting analogues.

Despite these clear opportunities for research, the current body of scientific literature does not provide the specific experimental data required to construct a detailed analysis of structure-property relationships for derivatives of this compound. Consequently, the generation of data tables illustrating these relationships is not feasible at this time. Further experimental research is needed to synthesize a library of analogues and systematically characterize their properties to elucidate meaningful structure-property correlations.

Computational and Theoretical Investigations of 2e,4e 5 4 Nitrophenyl Penta 2,4 Dienal

Quantum Chemical Calculations for Electronic Structure Analysis (e.g., DFT)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are a cornerstone of modern computational chemistry for analyzing the electronic structure of organic molecules. mdpi.combhu.ac.in DFT methods are effective for calculating properties like molecular orbital energies, charge distributions, and dipole moments, providing a detailed picture of the molecule's electronic landscape. mdpi.com For (2E,4E)-5-(4-nitrophenyl)penta-2,4-dienal, DFT calculations can help quantify the influence of the potent electron-withdrawing nitro group on the conjugated pentadienal backbone.

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule, with each electron occupying a specific MO with a discrete energy level. msu.eduorganicchemistrytutor.com In conjugated systems like this compound, the adjacent p-orbitals overlap to form a set of delocalized π molecular orbitals that extend across the molecule. youtube.comorganicchemistrytutor.com

The most critical of these orbitals for predicting chemical reactivity are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com

HOMO : This is the highest energy orbital that contains electrons. It represents the molecule's ability to donate electrons, acting as a nucleophile. youtube.com

LUMO : This is the lowest energy orbital that is devoid of electrons. It represents the molecule's ability to accept electrons, acting as an electrophile. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. mdpi.com A small HOMO-LUMO gap suggests that the molecule can be easily excited and is generally more reactive. In the case of this compound, the extended conjugation and the presence of the electron-withdrawing nitro group are expected to lower the energy of the LUMO and affect the HOMO-LUMO gap significantly. mdpi.com

Table 1: Illustrative Frontier Orbital Energies for a Related Nitrophenyl Compound (Note: Data is for 4,5-bis(4-nitrophenyl)-8a-phenyl-decahydro- researchgate.netnih.govdiazino[4,5-d]pyrimidine-2,7-dione as an example) researchgate.net

OrbitalEnergy (eV)
HOMO-7.44
LUMO-3.41
Gap (ΔE) 4.03

This data illustrates how DFT can quantify the frontier orbital energies, which are fundamental to understanding the molecule's electronic behavior and reactivity in reactions like cycloadditions or nucleophilic attacks. researchgate.net

The distribution of electron density within a molecule is rarely uniform. In this compound, the electronegative oxygen and nitrogen atoms in the aldehyde and nitro groups pull electron density away from the carbon and hydrogen atoms. This creates a polarized molecule with regions of partial positive and partial negative charge. Computational methods like Natural Population Analysis (NPA) or Mulliken population analysis can be used to assign these partial atomic charges. researchgate.net

Table 2: Example of Calculated Dipole Moments for Related Nitrophenol Isomers (Note: This data for nitrophenol isomers illustrates the application of computational methods) researchgate.net

CompoundMethodCalculated Dipole Moment (Debye)
p-NitrophenolCCSD/A4.90
m-NitrophenolMP2/Sadlej4.2
o-NitrophenolMP2/Sadlej3.3

Understanding the charge distribution and dipole moment is crucial for predicting intermolecular interactions, solubility, and how the molecule will interact with other polar reagents or catalysts.

Conformational Analysis and Stereochemical Preferences

Conformational analysis is the study of the different spatial arrangements (conformers) of a molecule that arise from rotation around single bonds. libretexts.org For a flexible molecule like this compound, which has several single bonds (e.g., between the phenyl ring and the dienal chain, and within the chain itself), multiple conformers can exist. libretexts.org These conformers are typically not equal in energy due to factors like steric hindrance and torsional strain. libretexts.org

Computational methods can be used to perform a systematic search of the potential energy surface of the molecule to identify the most stable conformers (energy minima). The extended planarity of the π-system is crucial for efficient conjugation. nih.gov Therefore, the most stable conformations of this compound are expected to be those that maintain the planarity of the diene system and minimize steric clash between the phenyl ring and the aldehyde group. The specified (2E,4E) stereochemistry indicates a preference for the extended, transoid arrangement along the dienal backbone, which is generally the most stable for conjugated polyenes. libretexts.org However, rotation around the C-C single bond of the diene can lead to an s-cis conformation, which, while often higher in energy, is required for participation in pericyclic reactions like the Diels-Alder reaction. total-synthesis.com Computational modeling can quantify the energy barrier for this rotation.

Reaction Mechanism Modeling and Transition State Characterization

One of the most powerful applications of computational chemistry is the modeling of chemical reaction mechanisms. aalto.fi By calculating the energies of reactants, products, intermediates, and, most importantly, transition states, chemists can map out the entire energy profile of a reaction. This allows for the prediction of reaction rates and the determination of the most likely pathway.

For this compound, this could involve modeling its participation as a diene or a dienophile in Diels-Alder reactions, or the nucleophilic addition to its aldehyde group or conjugated system. Transition state theory is central to this analysis, where the transition state represents the highest energy point along the reaction coordinate. Locating and characterizing this structure is key to understanding the reaction's feasibility and kinetics.

Many chemical reactions can yield multiple constitutional isomers (regioisomers) or stereoisomers. Computational modeling is an essential tool for predicting and explaining the observed selectivity. masterorganicchemistry.com

Regioselectivity : In reactions like the Diels-Alder cycloaddition, where an unsymmetrical diene reacts with an unsymmetrical dienophile, the orientation of the reactants determines the product. masterorganicchemistry.com The regioselectivity of such reactions is often governed by electronic factors, specifically the interaction between the frontier orbitals of the reactants. mdpi.com By analyzing the coefficients (sizes) of the HOMO on the diene and the LUMO on the dienophile, one can predict which atoms will preferentially form bonds. For this compound, its polarized nature would strongly influence the regiochemical outcome of its reactions. mdpi.comrsc.org

Stereoselectivity : The preference for forming one stereoisomer over another (e.g., endo vs. exo in the Diels-Alder reaction) can also be rationalized through computational modeling. nih.gov This often involves analyzing the transition state geometries to identify stabilizing secondary orbital interactions or destabilizing steric clashes that favor one approach over another. nih.gov

Catalysts accelerate chemical reactions by providing an alternative reaction pathway with a lower activation energy. Understanding how a catalyst interacts with a substrate at the molecular level is key to designing more efficient and selective catalysts. rsc.org

Computational modeling can be used to study the non-covalent interactions (e.g., hydrogen bonds, van der Waals forces) between a substrate like this compound and a catalyst. stanford.edu For example, in an enzyme-catalyzed reaction or one using a synthetic organocatalyst, DFT can be used to model the catalyst-substrate complex. nih.govresearchgate.net These models can reveal how the catalyst binds the substrate in a specific orientation, activating it for the reaction and controlling the stereochemical outcome. rsc.org By calculating the binding energies and analyzing the geometry of the active site, researchers can gain insights that lead to the rational design of new and improved catalysts. rsc.org

Focused Research on this compound Reveals Data Scarcity

Despite a comprehensive search for computational and theoretical investigations into the spectroscopic properties of this compound, a notable scarcity of specific data for this compound prevails in publicly accessible scientific literature. Consequently, a detailed analysis and validation with experimental data, as originally intended, cannot be provided at this time.

The planned article, "," with a specific focus on "6.4. Spectroscopic Property Predictions and Validation with Experimental Data," aimed to present a thorough examination of the molecule's characteristics. This would have involved the generation of data tables comparing theoretically predicted spectroscopic values (such as UV-Vis absorption maxima, ¹H and ¹³C NMR chemical shifts, and IR vibrational frequencies) with experimentally determined results.

However, extensive searches have not yielded the necessary primary research articles or database entries containing either the calculated or measured spectroscopic data for this specific chemical entity. While general principles of computational chemistry and spectroscopy of related compounds, such as nitroaromatics and conjugated systems, are well-documented, a dedicated study on this compound appears to be absent from the available body of research.

This lack of specific data prevents the creation of the detailed, data-rich article as per the user's structured outline. The core requirement of comparing theoretical predictions with experimental validation for this particular compound cannot be met.

Therefore, the generation of the requested article is not possible without the foundational experimental and computational data. Further research and publication by the scientific community on this compound are required before a comprehensive analysis of its spectroscopic properties can be compiled.

Advanced Research Applications and Emerging Frontiers

Role as a Key Intermediate in Complex Natural Product Total Synthesis

The structural motifs present in (2E,4E)-5-(4-nitrophenyl)penta-2,4-dienal make it a highly strategic precursor for the construction of intricate natural products, particularly those containing nitrophenyl-substituted polyene chains.

This compound serves as a key structural synthon in the biomimetic synthesis of certain polyketides. A prominent example is its application toward the synthesis of spectinabilin (B1678161), a rare nitrophenyl-substituted polyketide known for a range of biological activities, including anticancer and nematicidal effects. researchgate.net The synthesis of spectinabilin and related metabolites requires the assembly of a complex carbon skeleton, which can be achieved through modern synthetic methods like trans-selective Suzuki coupling and Negishi-type methylation. nih.govresearchgate.net In these synthetic strategies, a fragment corresponding to this compound provides the essential p-nitrophenyl-polyene substructure, which is later elaborated to afford the final natural product. The presence of the nitroaromatic moiety is a defining feature of spectinabilin, making intermediates that already contain this group particularly valuable. researchgate.netnih.gov

The conjugated diene system within this compound is predisposed to participate in pericyclic reactions, which are powerful tools for the rapid assembly of complex cyclic systems. Research has shown that polyene metabolites like spectinabilin can be biomimetically converted into isomeric, polycyclic natural products through a cascade of isomerizations and electrocyclizations. researchgate.net This highlights the inherent reactivity of the polyene framework.

Furthermore, 2,4-dienals, the core structure of the title compound, are known to be excellent substrates in organocatalytic cascade reactions. mdpi.com Through trienamine activation, these molecules can react with various dienophiles to initiate a sequence of bond-forming events, leading to the synthesis of dense and diverse polycyclic architectures from simple starting materials. mdpi.com This capability allows for the construction of challenging frameworks, such as the bicyclo[2.2.2]diazaoctane core found in some prenylated indole (B1671886) alkaloids, through intramolecular Diels-Alder reactions, a type of electrocyclic process. nih.gov

Applications in Functional Materials Science

The electronic properties and reactive functionality of this compound make it an attractive candidate for the development of advanced organic materials with tailored optical and electronic properties.

Conjugated polymers are a class of organic materials with remarkable electronic and optical properties that make them suitable for applications in sensors, electronics, and energy harvesting. mdpi.com The extended π-conjugation in this compound, spanning the nitrophenyl ring and the pentadienal chain, makes it an excellent monomeric unit for incorporation into such polymers.

The terminal aldehyde group provides a reactive handle for polymerization through various condensation reactions. By reacting it with other suitable co-monomers, the nitrophenyl-pentadienyl moiety can be integrated into the main chain of a polymer, imparting its specific electronic and optical characteristics to the bulk material. The synthesis of regioregular polymers often leads to materials with greatly improved electronic and photonic properties compared to their irregular counterparts. nih.gov

Organic molecules with significant non-linear optical (NLO) properties are of great interest for applications in optical data storage, image processing, and other optoelectronic technologies. nih.gov A common design for NLO-active chromophores involves an electron donor and an electron acceptor group connected by a π-conjugated bridge.

This compound fits this molecular design well. The potent electron-withdrawing nature of the nitro group acts as the acceptor, while the conjugated pentadienal system serves as the π-bridge. This intramolecular charge-transfer characteristic is a key requirement for high quadratic NLO response. Research on other organic systems, such as urea (B33335) p-nitrophenol and polymers containing nitrophenyl-butadiynyl chromophores, has confirmed that the nitrophenyl unit is a highly effective component for creating NLO materials. researchgate.netmdpi.com The synthesis of related formyl-substituted aryl compounds has also been explored as a route to new NLO precursors. researchgate.net

Development of Chemical Sensors and Molecular Probes

The development of chemical sensors relies on molecules that can produce a measurable signal in response to the presence of a specific analyte. The electronic and structural features of this compound suggest its potential in this field. The extended conjugated system of the molecule gives rise to strong absorption in the UV-visible spectrum. Perturbation of this π-system, for instance, through the binding of an analyte to the molecule, could induce a detectable colorimetric or fluorometric response.

Furthermore, the aldehyde functionality serves as a versatile chemical handle. It allows for the compound to be covalently anchored onto surfaces (e.g., nanoparticles, electrodes) or integrated into larger molecular assemblies to create sophisticated sensor devices. This approach is analogous to the use of conjugated polymers in sensing applications, where changes in the polymer's environment lead to measurable changes in its optical or electronic properties. mdpi.com

Interactive Data Table: Research Applications

Research Area Specific Application Key Molecular Feature Relevant Findings
Natural Product Synthesis Intermediate for SpectinabilinNitrophenyl-polyene backboneProvides the core structure for a rare nitrophenyl-substituted polyketide. researchgate.netnih.gov
Natural Product Synthesis Building Block for PolycyclesConjugated diene systemSuitable for electrocyclic cascade reactions to form complex frameworks. researchgate.netmdpi.com
Materials Science Precursor for Conjugated PolymersExtended π-system, Aldehyde groupActs as a monomeric unit for polymers with tailored optoelectronic properties. mdpi.com
Materials Science Non-Linear Optical (NLO) MaterialsIntramolecular charge-transfer systemThe nitro group (acceptor) and conjugated bridge are key features for NLO activity. nih.govmdpi.com
Sensor Development Chemical Sensors / Molecular ProbesResponsive π-system, Aldehyde handlePotential for colorimetric sensing and immobilization onto sensor surfaces. mdpi.com

Design of Colorimetric Sensors based on the Nitrophenyl Moiety

The nitrophenyl moiety within the this compound structure is a key feature for the development of colorimetric sensors. Chalcone-based sensors are known to detect various analytes, including anions and metal ions, through distinct color changes. researchgate.netmdpi.comrsc.org The sensing mechanism often relies on the interaction between the analyte and the chalcone (B49325), which can induce a change in the electronic properties of the conjugated system, thereby altering its absorption of visible light.

In the case of anion sensing, chalcone derivatives can act as chemosensors that signal the presence of specific anions through a visible color change. researchgate.net For instance, a chalcone derivative has been shown to detect anions such as carbonate, cyanide, fluoride, and sulfate (B86663) by undergoing a color change from yellow to red or orange. researchgate.net This colorimetric response is attributed to the deprotonation of the sensor molecule by the anion, leading to the formation of a species with a different absorption spectrum. researchgate.net The strong electron-withdrawing nature of the nitro group in this compound would likely enhance the acidity of a strategically placed proton, making it a promising candidate for similar anion sensing applications.

Similarly, chalcone-based sensors have been developed for the detection of metal ions. A colorimetric chemosensor based on a chalcone scaffold demonstrated high selectivity for Cu²⁺ ions, with a visible color change from colorless to pink. rsc.org Another example is a chalcone-based sensor for Ni²⁺, which changes from yellow to purple upon ion detection. mdpi.com The binding of the metal ion to the chalcone structure alters the electronic distribution and, consequently, the color of the compound. The conjugated system of this compound could serve as a binding site for metal ions, with the nitrophenyl group modulating the selectivity and sensitivity of the sensor.

Table 1: Examples of Chalcone-Based Colorimetric Sensors

Sensor Type Analyte Detected Observed Color Change
Anion Sensor CO₃²⁻, CN⁻, F⁻, SO₄²⁻ Yellow to Red/Orange researchgate.net
Cation Sensor Cu²⁺ Colorless to Pink rsc.org

Ionophore Development for Specific Analyte Detection

While specific research on this compound as an ionophore is not extensively documented, the structural features of chalcones suggest their potential in this area. Ionophores are molecules that can bind to specific ions and transport them across lipid membranes. The development of synthetic ionophores is crucial for applications in analytical chemistry and biology. The core structure of chalcones, with their ability to be functionalized with various binding groups, makes them attractive candidates for the design of selective ionophores. The carbonyl group and the potential for introducing other donor atoms into the chalcone framework could provide the necessary coordination sites for ion binding. The nitrophenyl group in this compound could influence the electronic environment of these binding sites, potentially enhancing the selectivity for specific analytes.

Fundamental Studies in Chemical Biology (Excluding Therapeutic Applications)

Investigation of Molecular Recognition and Binding Interactions (e.g., to protein aggregates via derivatives)

Chalcone derivatives have been investigated as fluorescent probes for the study of protein aggregation, a process implicated in various neurodegenerative diseases. medsci.cn Their ability to bind to protein aggregates and exhibit changes in their fluorescence properties upon binding makes them valuable tools for fundamental studies in chemical biology. For example, certain chalcone derivatives have been shown to interact with tau protein aggregates, which are characteristic of Alzheimer's disease. nih.gov

The interaction of chalcone derivatives with proteins such as bovine serum albumin (BSA) has also been studied to understand their binding mechanisms. bohrium.comnih.gov These studies provide insights into the pharmacokinetic properties of chalcones and their potential as carrier molecules. The binding of chalcones to BSA has been shown to occur through a combination of static and dynamic quenching mechanisms, leading to the formation of a chalcone-BSA complex. nih.gov The planar structure and hydrophobic nature of the chalcone scaffold, including the nitrophenyl group of this compound, would likely facilitate its interaction with the hydrophobic pockets of proteins.

Table 2: Chalcone Derivatives in Protein Interaction Studies

Application Target Protein Method of Study
Protein Aggregation Probe Tau Protein Fluorescence Spectroscopy nih.gov

Design and Synthesis of Photoswitchable Molecules and Optically Active Compounds

The chalcone scaffold is a promising platform for the design of photoswitchable molecules. mdpi.comnih.govresearchgate.net These molecules can reversibly change their structure and properties upon irradiation with light of specific wavelengths. The photoisomerization of chalcones, often involving a transformation to a flavylium (B80283) cation, can be controlled by pH and light, making them attractive for applications in stimuli-responsive materials and photopharmacology. mdpi.comnih.gov

Recent research has focused on developing chalcone-flavylium systems that can be switched using visible light, which is more suitable for biological applications than UV light. nih.govresearchgate.net The photochemical properties of these systems can be tuned by modifying the substituents on the chalcone backbone. The presence of the 4-nitrophenyl group in this compound is expected to significantly influence its photophysical properties, potentially leading to photoswitches with unique characteristics.

Furthermore, the synthesis of optically active chalcone derivatives is an area of growing interest due to their potential applications in asymmetric catalysis and materials science. The introduction of chiral centers into the chalcone structure can lead to compounds with specific chiroptical properties. While this compound itself is not chiral, it can be used as a precursor for the synthesis of optically active derivatives.

Table 3: Properties of a Photoswitchable Chalcone-Carbohydrate Conjugate

Property Value
Irradiation Wavelength for Switching 365 nm (UV) mdpi.com
Absorption Maximum of Photoinduced Species 432 nm (Flavylium cation) mdpi.com

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (2E,4E)-5-(4-nitrophenyl)penta-2,4-dienal, and how can reaction conditions be systematically optimized?

  • Methodological Answer : Begin with aldol condensation or Wittig reactions to construct the conjugated diene system. Use spectroscopic monitoring (e.g., FT-IR, NMR) to track intermediate formation . Optimize solvent polarity (e.g., DMF vs. THF) and temperature to enhance stereoselectivity. For nitroaryl substitution, employ Suzuki-Miyaura coupling with a 4-nitrophenylboronic acid precursor under Pd catalysis . Statistical tools like Design of Experiments (DoE) can systematically vary parameters (e.g., catalyst loading, reaction time) to maximize yield .

Q. How can the stereochemical configuration (2E,4E) be confirmed experimentally?

  • Methodological Answer : Use single-crystal X-ray diffraction (SC-XRD) to resolve the double-bond geometry definitively . For solution-phase analysis, NOESY NMR can identify spatial proximity of protons across double bonds. Compare experimental 13C^{13}\text{C} NMR chemical shifts with DFT-calculated values for validation .

Q. What spectroscopic techniques are critical for characterizing this compound’s purity and stability?

  • Methodological Answer : Employ HPLC-MS to assess purity (>95%) and detect degradation products. Monitor UV-Vis absorption (200–400 nm) to track conjugation stability under light/heat. Thermogravimetric analysis (TGA) quantifies thermal decomposition thresholds .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the compound’s electronic properties and reactivity?

  • Methodological Answer : Perform DFT calculations (B3LYP/6-311++G(d,p)) to map frontier molecular orbitals (HOMO/LUMO), elucidating charge-transfer interactions with the nitro group . Simulate reaction pathways (e.g., nucleophilic attack at the aldehyde) using transition-state theory. Validate computational results with experimental redox potentials (cyclic voltammetry) .

Q. What environmental fate studies are applicable to assess its persistence in aquatic systems?

  • Methodological Answer : Design lab-scale hydrolysis experiments at varying pH (3–10) to measure degradation kinetics. Use LC-MS/MS to identify breakdown products. Apply QSAR models to predict bioaccumulation potential and ecotoxicity (e.g., EC50 for Daphnia magna) .

Q. How does the nitro group influence photochemical behavior in thin-film applications?

  • Methodological Answer : Conduct time-resolved fluorescence spectroscopy to study excited-state dynamics. Compare quantum yields of photoisomerization (E/Z transitions) with/without the nitro substituent. Surface-enhanced Raman spectroscopy (SERS) can probe adsorption behavior on metal nanoparticles .

Q. What strategies resolve contradictions in reported synthetic yields for analogous dienals?

  • Methodological Answer : Perform meta-analysis of literature data to identify outliers. Replicate conflicting protocols under controlled conditions (e.g., inert atmosphere, moisture-free solvents). Use multivariate regression to isolate critical variables (e.g., base strength in Wittig reactions) .

Methodological Design Considerations

Q. How to design a kinetic study for its catalytic hydrogenation?

  • Answer : Use a Parr reactor with controlled H2_2 pressure (1–10 atm) and Pd/C catalyst. Track substrate depletion via GC-FID at timed intervals. Apply the Langmuir-Hinshelwood model to derive rate constants and adsorption equilibria .

Q. What in vitro assays evaluate its potential as a Michael acceptor in biological systems?

  • Answer : Incubate with glutathione (GSH) at physiological pH and quantify adduct formation via LC-MS. Compare reactivity with control compounds (e.g., α,β-unsaturated ketones). Use fluorescence-based assays to monitor thiol depletion kinetics .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.